molecular formula C19H32N2O3S B2602171 4-isobutoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 946291-71-0

4-isobutoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2602171
CAS No.: 946291-71-0
M. Wt: 368.54
InChI Key: QIOBUYIQHTZSCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been studied extensively. For instance, a study on the design and synthesis of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition was conducted . The synthesis involved intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium thiocyanate in ethanol .


Molecular Structure Analysis

The molecular structure of “4-isobutoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide” consists of a benzenesulfonamide core with an isobutoxy group at the 4-position and a 1-isopropylpiperidin-4-yl methyl group attached to the nitrogen of the sulfonamide.

Scientific Research Applications

Photochemical Decomposition of Sulfamethoxazole

Research by Zhou and Moore (1994) explored the photolability of sulfamethoxazole in acidic aqueous solutions, identifying primary photoproducts and proposing pathways for their formation. This study provides a foundational understanding of the photochemical behavior of sulfonamide compounds, which could be relevant for environmental and degradation studies of related compounds (Wei Zhou & D. Moore, 1994).

Endothelin Antagonists

Murugesan et al. (1998) investigated biphenylsulfonamides as novel series of endothelin-A selective antagonists, identifying structural features contributing to their activity. This research highlights the therapeutic potential of sulfonamide derivatives in cardiovascular diseases (N. Murugesan et al., 1998).

Nonlinear Optics Applications

A study by Anwar et al. (2000) on 4-amino-1-methylpyridinium benzenesulfonate salts for second-order nonlinear optics demonstrates the utility of sulfonamide derivatives in materials science, particularly in the development of noncentrosymmetric structures for optical applications (Anwar et al., 2000).

Photodynamic Therapy for Cancer Treatment

Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showcasing their potential in photodynamic therapy for cancer treatment due to their significant singlet oxygen quantum yield (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Molecular Conformation Studies

Vigorito et al. (2022) analyzed the conformations of benzenesulfonamides using rotational spectroscopy, providing detailed insights into their molecular structures and potential bioactive conformations (Annalisa Vigorito et al., 2022).

Properties

IUPAC Name

4-(2-methylpropoxy)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O3S/c1-15(2)14-24-18-5-7-19(8-6-18)25(22,23)20-13-17-9-11-21(12-10-17)16(3)4/h5-8,15-17,20H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOBUYIQHTZSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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